3-Acetyl-1-(3-methoxyphenyl)piperidin-2-one

Catalog No.
S13799601
CAS No.
M.F
C14H17NO3
M. Wt
247.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Acetyl-1-(3-methoxyphenyl)piperidin-2-one

Product Name

3-Acetyl-1-(3-methoxyphenyl)piperidin-2-one

IUPAC Name

3-acetyl-1-(3-methoxyphenyl)piperidin-2-one

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

InChI

InChI=1S/C14H17NO3/c1-10(16)13-7-4-8-15(14(13)17)11-5-3-6-12(9-11)18-2/h3,5-6,9,13H,4,7-8H2,1-2H3

InChI Key

NHVCIBSNFLQWIC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CCCN(C1=O)C2=CC(=CC=C2)OC

3-Acetyl-1-(3-methoxyphenyl)piperidin-2-one is a member of the piperidine family, characterized by its six-membered heterocyclic structure containing one nitrogen atom. This compound is notable for its potential applications in medicinal chemistry, particularly due to the presence of the methoxyphenyl substituent, which can influence its biological activity and chemical reactivity. The compound's molecular formula is C15H19NO3C_{15}H_{19}NO_3, with a molecular weight of approximately 261.32 g/mol. Its structural uniqueness arises from the combination of the acetyl group and the methoxyphenyl moiety, which can provide distinct pharmacological properties compared to other piperidine derivatives.

, including:

  • Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids, often utilizing oxidizing agents such as potassium permanganate or sodium chlorite under specific conditions.
  • Reduction: The ketone functional group can be reduced to an alcohol using reducing agents like sodium borohydride or through catalytic hydrogenation.
  • Substitution: The aromatic ring may participate in electrophilic substitution reactions, allowing for modifications such as nitration or halogenation.
  • Hydrolysis: Under acidic or basic conditions, hydrolysis can yield the corresponding carboxylic acid and alcohol.

These reactions highlight the compound's versatility in organic synthesis and its potential as an intermediate in developing more complex molecules.

Research indicates that 3-Acetyl-1-(3-methoxyphenyl)piperidin-2-one exhibits various biological activities. It has been studied for its antimicrobial, anti-inflammatory, and antiviral properties. The methoxy group on the phenyl ring is believed to enhance its interaction with biological targets, potentially leading to increased efficacy in inhibiting microbial growth and modulating inflammatory responses . Additionally, its structural similarity to other bioactive compounds suggests it may play a role in drug development aimed at specific therapeutic targets.

The synthesis of 3-Acetyl-1-(3-methoxyphenyl)piperidin-2-one typically involves several key steps:

  • Formation of Intermediates: A common method includes reacting 3-methoxybenzaldehyde with acetylacetone in the presence of a base to generate an intermediate compound.
  • Cyclization: This intermediate undergoes cyclization with piperidine under acidic conditions, resulting in the formation of the final product.
  • Optimization: Industrial synthesis often involves optimizing reaction conditions—such as temperature, pressure, and reactant concentration—to enhance yield and purity. Catalysts may also be employed to improve efficiency.

The applications of 3-Acetyl-1-(3-methoxyphenyl)piperidin-2-one span several fields:

  • Medicinal Chemistry: Its potential as a pharmaceutical agent is under investigation due to its biological activities.
  • Organic Synthesis: It serves as an intermediate in synthesizing more complex piperidine derivatives.
  • Material Science: The compound is explored for use in developing new materials due to its unique chemical properties .

Studies on the interaction of 3-Acetyl-1-(3-methoxyphenyl)piperidin-2-one with various biological targets have revealed that it may bind to specific receptors or enzymes, altering their activity. This interaction can lead to significant biological effects, such as inhibition of microbial growth or modulation of inflammatory pathways. Ongoing research aims to elucidate these mechanisms further and identify potential therapeutic applications across different diseases .

Several compounds share structural similarities with 3-Acetyl-1-(3-methoxyphenyl)piperidin-2-one, each exhibiting unique properties:

Compound NameStructural FeaturesUnique Properties
3-Acetyl-1-(4-methoxyphenyl)piperidin-2-oneMethoxy group at para positionPotentially different biological activity profile
1-Benzyl-3-acetylpiperidin-2-oneBenzyl group instead of methoxyVarying reactivity and applications
3-Acetyl-1-(4-ethoxyphenyl)piperidin-2-oneEthoxy group at para positionDistinct chemical reactivity due to ethoxy substitution
4-Methyl-1-(3-methoxyphenyl)piperidin-2-oneMethyl group additionChanges in lipophilicity and receptor interactions

These comparisons illustrate how variations in substituents can lead to diverse chemical behaviors and biological activities, emphasizing the uniqueness of 3-Acetyl-1-(3-methoxyphenyl)piperidin-2-one within this class of compounds.

XLogP3

1.6

Hydrogen Bond Acceptor Count

3

Exact Mass

247.12084340 g/mol

Monoisotopic Mass

247.12084340 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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